3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
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Overview
Description
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the diazirine ring. Diazirines are a class of photo-reactive compounds widely used in photoaffinity labeling due to their ability to form highly reactive carbene intermediates upon exposure to UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a hydrazone, with a halogenating agent like iodine or bromine in the presence of a base.
Introduction of the bromophenyl group: This step involves the substitution of a hydrogen atom on the diazirine ring with a bromophenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Introduction of the trifluoromethyl group: This can be done using a trifluoromethylating agent such as trifluoromethyl iodide or a trifluoromethyl sulfonate ester.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine can undergo various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can undergo photolysis to generate a highly reactive carbene intermediate.
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Photolysis: UV light, typically at wavelengths around 350 nm.
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Photolysis: Formation of carbene intermediates which can react with nearby molecules to form covalent bonds.
Substitution Reactions: Formation of substituted diazirine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced diazirine derivatives.
Scientific Research Applications
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine has several scientific research applications, including:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV irradiation.
Chemical Biology: Employed in the study of biological pathways and mechanisms by labeling and tracking biomolecules.
Medicinal Chemistry: Utilized in drug discovery and development to identify and validate drug targets.
Material Science: Used in the synthesis of photo-reactive materials and polymers.
Mechanism of Action
The primary mechanism of action for 3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of a carbene intermediate upon exposure to UV light. This highly reactive species can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the environment.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(3-chlorophenyl)-3-(trifluoromethyl)-3H-diazirine
- 3-(3-bromophenyl)-3-(difluoromethyl)-3H-diazirine
Uniqueness
3-(3-bromophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of both a bromophenyl group and a trifluoromethyl group, which can influence its reactivity and stability. The bromophenyl group can participate in substitution reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Properties
CAS No. |
142719-82-2 |
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Molecular Formula |
C8H4BrF3N2 |
Molecular Weight |
265 |
Purity |
95 |
Origin of Product |
United States |
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